Enhanced Lipophilicity (LogP 2.69) Drives Superior Membrane Permeability Potential Compared to Cyclopentyl Analog (LogP 0.97)
3-Cyclohexyl-N-hydroxypropanamide exhibits a calculated LogP of 2.69 , whereas its direct structural analog, 3-cyclopentyl-N-hydroxypropanamide, displays a significantly lower ACD/LogP of 0.97 . This ~1.7 log unit increase in lipophilicity is a direct consequence of the larger cyclohexyl ring (C6) compared to the cyclopentyl ring (C5), which adds approximately one additional methylene unit of hydrophobic surface area.
| Evidence Dimension | Calculated/Measured Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 |
| Comparator Or Baseline | 3-Cyclopentyl-N-hydroxypropanamide: ACD/LogP = 0.97 |
| Quantified Difference | ΔLogP ≈ +1.72 |
| Conditions | Calculated using standard algorithms (ChemSrc / ACD/Labs) |
Why This Matters
Higher LogP predicts improved passive membrane permeability and potentially altered tissue distribution, making this compound a superior choice for medicinal chemistry campaigns targeting intracellular enzymes or requiring enhanced bioavailability.
